

# D-Galacturonic Acid Hydrate (CAS 91510-62-2): A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	D-Galacturonic acid hydrate	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **D-Galacturonic acid hydrate** (CAS 91510-62-2), a key monosaccharide in pectin chemistry with significant applications in the food, pharmaceutical, and biotechnology sectors. This document details its physicochemical properties, spectroscopic data, relevant experimental protocols, and its role in biological pathways.

## **Core Concepts and Properties**

D-Galacturonic acid is a sugar acid and the primary structural component of pectin, a complex polysaccharide found in the cell walls of plants.[1][2][3] In its hydrated form, as identified by CAS number 91510-62-2, it is a white to off-white solid.[1] The presence of both a carboxylic acid and hydroxyl groups imparts acidic properties and allows for the formation of gels, making it a versatile molecule in various applications.[1]

## **Physicochemical Properties**

A summary of the key physicochemical properties of **D-Galacturonic acid hydrate** is presented in the table below for easy reference and comparison.



Property	Value	Source(s)
CAS Number	91510-62-2	[1][2][4][5]
Molecular Formula	C6H12O8 (or C6H10O7·H2O)	[1][2][4][5][6]
Molecular Weight	212.15 g/mol	[1][4][5][6]
Appearance	White to off-white solid/powder	[1]
Melting Point	156-159 °C	
Solubility	Soluble in water. Slightly soluble in DMSO and Methanol. 100 mg/mL in PBS.	[1][6]
Optical Activity	[α]20/D +53±2° (c=10% in H <sub>2</sub> O, 5 hr)	[6]

## **Spectroscopic Data**

Spectroscopic analysis is crucial for the identification and characterization of **D-Galacturonic acid hydrate**. Key spectral data are summarized below.

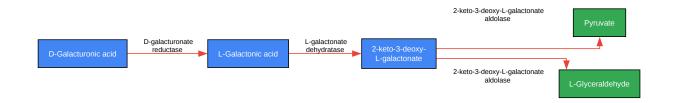
Spectroscopic Technique	Key Data/Features
¹H NMR	The <sup>1</sup> H NMR spectrum in D <sub>2</sub> O shows characteristic peaks for the anomeric proton and other protons on the sugar ring.
<sup>13</sup> C NMR	The <sup>13</sup> C NMR spectrum provides signals for the six carbon atoms, including the carboxyl carbon.
FT-IR	The FT-IR spectrum exhibits characteristic absorption bands for O-H, C=O (from the carboxylic acid), and C-O stretching vibrations.
Mass Spectrometry	Mass spectral data can be used to confirm the molecular weight and fragmentation pattern of the molecule.



## **Biological Significance and Signaling Pathways**

D-Galacturonic acid is a significant carbon source for many microorganisms that inhabit decaying plant material. In filamentous fungi, a specific catabolic pathway has been identified for its metabolism.[7] This pathway involves a series of enzymatic reactions that convert D-galacturonic acid into intermediates of central metabolism.

The fungal catabolic pathway of D-Galacturonic acid is initiated by the reduction of D-galacturonic acid to L-galactonic acid, catalyzed by D-galacturonate reductase. Subsequently, L-galactonate dehydratase converts L-galactonic acid to 2-keto-3-deoxy-L-galactonate. The final step involves the cleavage of 2-keto-3-deoxy-L-galactonate into pyruvate and L-glyceraldehyde by the enzyme 2-keto-3-deoxy-L-galactonate aldolase.[7]



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Fungal Catabolic Pathway of D-Galacturonic Acid.

## **Experimental Protocols**

This section provides detailed methodologies for key experiments involving **D-Galacturonic acid hydrate**, including its preparation from pectin and its quantitative analysis.

## **Enzymatic Production of D-Galacturonic Acid from Pectin**

This protocol describes the enzymatic hydrolysis of pectin to yield D-Galacturonic acid. This method is preferred over acid hydrolysis to prevent the degradation of the target molecule.

Materials:



- Pectin (e.g., from citrus peel)
- Pectinase enzyme complex (containing polygalacturonase activity)
- Sodium acetate buffer (0.1 M, pH 4.5)
- Deionized water
- Sulfuric acid (for pH adjustment)
- Activated charcoal
- Methanol

#### Procedure:

- Prepare a pectin solution (e.g., 10% w/v) in sodium acetate buffer.
- Adjust the pH of the solution to the optimal pH for the pectinase enzyme (typically around 4.5).
- Add the pectinase enzyme to the pectin solution. The enzyme-to-substrate ratio should be optimized based on the enzyme activity.
- Incubate the mixture at the optimal temperature for the enzyme (e.g., 40-50 °C) for a sufficient duration (e.g., 24-48 hours) with gentle agitation.
- Monitor the hydrolysis process by measuring the release of reducing sugars or by chromatographic techniques.
- Once the hydrolysis is complete, inactivate the enzyme by heating the solution (e.g., at 100

   °C for 10 minutes).
- Adjust the pH of the hydrolysate with sulfuric acid to precipitate any unreacted pectic acid.
- Filter the solution to remove any precipitates.
- Treat the filtrate with activated charcoal to decolorize the solution.



- Concentrate the solution under reduced pressure to obtain a syrup.
- Crystallize the D-Galacturonic acid hydrate from the syrup using a suitable solvent such as methanol.

## Quantitative Determination of D-Galacturonic Acid using HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantification of D-Galacturonic acid.

#### Materials and Equipment:

- HPLC system with a Refractive Index (RI) or UV detector
- Aminex HPX-87H column (or equivalent ion-exclusion column)
- D-Galacturonic acid hydrate standard
- Sulfuric acid (e.g., 0.005 M) as the mobile phase
- Syringe filters (0.45 μm)
- Autosampler vials

#### Procedure:

- Preparation of Standard Solutions: Prepare a series of standard solutions of **D-Galacturonic** acid hydrate of known concentrations in the mobile phase.
- Sample Preparation: Dilute the sample containing D-Galacturonic acid with the mobile phase to a concentration within the linear range of the standard curve. Filter the sample through a 0.45 µm syringe filter into an autosampler vial.
- HPLC Analysis:
  - Set the column temperature (e.g., 60 °C).



- Set the mobile phase flow rate (e.g., 0.6 mL/min).
- Inject a fixed volume of the standard solutions and the sample onto the HPLC system.
- Data Analysis:
  - Identify the peak corresponding to D-Galacturonic acid based on the retention time of the standard.
  - Generate a standard curve by plotting the peak area versus the concentration of the standard solutions.
  - Determine the concentration of D-Galacturonic acid in the sample by interpolating its peak area on the standard curve.

## **Applications in Research and Drug Development**

D-Galacturonic acid and its derivatives are of growing interest in the pharmaceutical and biomedical fields.

- Drug Delivery: The gelling properties of pectin, which are derived from its D-galacturonic acid content, are utilized in controlled-release drug delivery systems.
- Prebiotic Effects: Oligomers of galacturonic acid have been shown to exhibit prebiotic activity, promoting the growth of beneficial gut bacteria.
- Bioactive Properties: Research has indicated that D-galacturonic acid and its derivatives may possess various biological activities, including antioxidant and anti-inflammatory properties.
- Biomaterial Synthesis: It serves as a monomer for the synthesis of biocompatible and biodegradable polymers with potential applications in tissue engineering and regenerative medicine.

### Conclusion

**D-Galacturonic acid hydrate** (CAS 91510-62-2) is a fundamental carbohydrate with well-characterized physicochemical properties and significant biological roles. Its availability from



the abundant natural polymer pectin, combined with its versatile chemical nature, makes it a valuable compound for a wide range of applications in research and development, particularly in the fields of food science, pharmaceuticals, and biotechnology. The detailed protocols and pathway information provided in this guide serve as a valuable resource for professionals working with this important monosaccharide.

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